App-MP

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Pyrimidine Nucleotides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

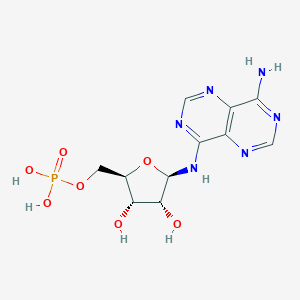

IUPAC Name |

[(2R,3S,4R,5R)-5-[(8-aminopyrimido[5,4-d]pyrimidin-4-yl)amino]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N6O7P/c12-9-5-6(14-2-15-9)10(16-3-13-5)17-11-8(19)7(18)4(24-11)1-23-25(20,21)22/h2-4,7-8,11,18-19H,1H2,(H2,12,14,15)(H,13,16,17)(H2,20,21,22)/t4-,7-,8-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQPZPMKOLGVOHA-TZQXKBMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=N1)N)N=CN=C2NC3C(C(C(O3)COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(C(=N1)N)N=CN=C2N[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N6O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40151303 | |

| Record name | 4-Amino-8-(ribofuranosylamino)pyrimido(5,4-d)pyrimidine-5'-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40151303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116168-71-9 | |

| Record name | 4-Amino-8-(ribofuranosylamino)pyrimido(5,4-d)pyrimidine-5'-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116168719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-8-(ribofuranosylamino)pyrimido(5,4-d)pyrimidine-5'-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40151303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Molecular Landscape of App-MP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine (B11128) 5'-(β,γ-methylene)triphosphate (App-MP), a non-hydrolyzable analog of adenosine triphosphate (ATP), serves as a critical tool in biochemical and pharmacological research. By replacing the labile oxygen atom between the β and γ phosphates with a methylene (B1212753) group, this compound exhibits resistance to enzymatic cleavage by nucleotidases, making it a stable probe for studying ATP-dependent processes. This technical guide provides a comprehensive overview of the chemical structure, biological activities, and experimental methodologies associated with this compound. It is designed to equip researchers with the foundational knowledge required to effectively utilize this compound in their investigations of cellular signaling pathways, particularly those involving adenylate cyclase and purinergic receptors.

Chemical Structure and Properties

This compound, also known as β,γ-Methyleneadenosine 5'-triphosphate or App(CH2)p, is a synthetic nucleotide analog that structurally mimics ATP. The key modification is the substitution of the β-γ bridging oxygen atom with a methylene (-CH2-) group. This change renders the terminal phosphate (B84403) bond resistant to hydrolysis by enzymes that typically cleave ATP.

Chemical Formula: C₁₁H₁₈N₅O₁₂P₃

IUPAC Name: [(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methoxyphosphonic acid;diphosphoric acid

SMILES String: C1=NC(=C2C(=N1)N(C=N2)[C@H]3--INVALID-LINK--COP(=O)(O)CP(=O)(O)OP(=O)(O)O)O">C@@HO)N

The core structure consists of an adenine (B156593) base, a ribose sugar, and a triphosphate chain. The presence of the methylene bridge is the defining feature that confers its stability and utility as a research tool.

Biological Activity: A Dual-Role Modulator

This compound exhibits two primary biological activities: the inhibition of adenylate cyclase and the non-selective agonism of P2 purinoceptors.

Inhibition of Adenylate Cyclase

Adenylate cyclases are a family of enzymes that catalyze the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger in numerous signaling pathways. This compound acts as a competitive inhibitor of most adenylate cyclase isoforms.[1] Its non-hydrolyzable nature allows it to bind to the active site of the enzyme without being converted to cAMP, thereby blocking the catalytic activity. The potency of this inhibition can vary between different isoforms of adenylate cyclase.[1][2]

Agonism of P2 Purinoceptors

P2 receptors are a class of purinergic receptors that are activated by extracellular nucleotides like ATP and ADP.[3] They are broadly categorized into P2X (ligand-gated ion channels) and P2Y (G protein-coupled receptors) subtypes.[4][5] this compound acts as a non-selective agonist at many P2Y receptor subtypes and can activate and subsequently desensitize P2X1 receptors.[4][6] Its interaction with P2Y receptors can initiate various downstream signaling cascades, depending on the specific receptor subtype and the G protein to which it couples.[7][8]

Quantitative Data

The following table summarizes the inhibitory and binding constants of this compound and related compounds for various adenylate cyclase isoforms and P2 receptor subtypes. These values are essential for designing experiments and interpreting results.

| Target | Ligand | Parameter | Value | Reference |

| Adenylate Cyclase Isoform 1 (AC1) | MANT-ITP | Kᵢ | 2.8 nM | [1] |

| Adenylate Cyclase Isoform 2 (AC2) | MANT-ITP | Kᵢ | 14 nM | [1] |

| Adenylate Cyclase Isoform 5 (AC5) | MANT-ITP | Kᵢ | 1.2 nM | [1] |

| Adenylate Cyclase Isoform 1 (AC1) | MANT-ATP | Kᵢ | 46 nM | [1] |

| Adenylate Cyclase Isoform 2 (AC2) | MANT-ATP | Kᵢ | 460 nM | [1] |

| Adenylate Cyclase Isoform 5 (AC5) | MANT-ATP | Kᵢ | 32 nM | [1] |

| Adenylate Cyclase Isoform 1 (AC1) | TNP-ATP | Kᵢ | 1.7 µM | [1] |

| Adenylate Cyclase Isoform 2 (AC2) | TNP-ATP | Kᵢ | 2.4 µM | [1] |

| Adenylate Cyclase Isoform 5 (AC5) | TNP-ATP | Kᵢ | 1.6 µM | [1] |

| P2X1 Receptor | α,β-methylene ATP | - | Activates & Desensitizes | [4] |

| P2X2 Receptor | α,β-methylene ATP | - | Inactive | [4] |

| P2Y₁ Receptor | ADP | EC₅₀ | - | [8] |

| P2Y₁₂ Receptor | ADP | EC₅₀ | - | [8] |

Experimental Protocols

Adenylate Cyclase Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of this compound on adenylate cyclase activity.

Objective: To measure the IC₅₀ value of this compound for a specific adenylate cyclase isoform.

Materials:

-

Membrane preparations from cells expressing the adenylate cyclase isoform of interest.

-

This compound stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EDTA).

-

ATP solution (containing a tracer amount of [α-³²P]ATP).

-

Forskolin (or another appropriate activator for the specific AC isoform).

-

Stop solution (e.g., 1% SDS, 40 mM ATP, 1.4 mM cAMP).

-

Dowex and alumina (B75360) columns for separating [³²P]cAMP.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a reaction tube, add the membrane preparation, the this compound dilution (or vehicle control), and the assay buffer.

-

Pre-incubate the mixture for 10 minutes at 30°C.

-

Initiate the reaction by adding the ATP solution containing [α-³²P]ATP and the activator (e.g., forskolin).

-

Incubate the reaction for a defined period (e.g., 15 minutes) at 30°C.

-

Terminate the reaction by adding the stop solution and boiling for 3 minutes.

-

Separate the [³²P]cAMP from unreacted [α-³²P]ATP using sequential Dowex and alumina column chromatography.

-

Quantify the amount of [³²P]cAMP produced using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

P2Y Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for a specific P2Y receptor subtype.

Objective: To determine the Kᵢ value of this compound for a specific P2Y receptor.

Materials:

-

Membrane preparations from cells expressing the P2Y receptor of interest.

-

A suitable radioligand for the target P2Y receptor (e.g., [³H]ADP for P2Y₁).

-

This compound stock solution.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of this compound in the binding buffer.

-

In a reaction tube, add the membrane preparation, the radioligand at a concentration near its K₋d, and the this compound dilution (or vehicle control).

-

For non-specific binding determination, prepare tubes with an excess of a known non-labeled agonist/antagonist.

-

Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

-

Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.

-

Plot the specific binding against the logarithm of the this compound concentration and analyze the data using non-linear regression to determine the IC₅₀ value.

-

Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation.

Signaling Pathway Visualization

This compound, as a non-selective P2Y receptor agonist, can trigger various downstream signaling cascades. The following diagrams, generated using the DOT language, illustrate a representative experimental workflow and a common signaling pathway initiated by P2Y₁ receptor activation.

Conclusion

This compound is an invaluable tool for researchers studying ATP-dependent enzymes and purinergic signaling. Its resistance to hydrolysis provides a stable means to investigate the binding and activation of its molecular targets. This guide has provided a detailed overview of its chemical structure, a summary of its dual biological activities, quantitative data on its interactions, detailed experimental protocols for its characterization, and a visual representation of a key signaling pathway it modulates. By leveraging this information, researchers can design more robust experiments and gain deeper insights into the complex roles of ATP and its analogs in cellular physiology and pathophysiology.

References

- 1. Inhibitors of Membranous Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation and role of adenylyl cyclase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacology and structure of P2Y receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. resources.tocris.com [resources.tocris.com]

- 5. researchgate.net [researchgate.net]

- 6. Molecular pharmacology of P2Y-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of 6-Mercaptopurine: A Technical Guide

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of 6-Mercaptopurine (B1684380) (6-MP), a pivotal drug in the treatment of acute lymphoblastic leukemia and other autoimmune diseases. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of its metabolic and signaling pathways.

Discovery and Historical Context

6-Mercaptopurine was discovered in the early 1950s by George Hitchings and Gertrude Elion at the Burroughs Wellcome company (now part of GlaxoSmithKline).[1][2][3][4][5] Their work marked a paradigm shift in drug discovery, moving away from trial-and-error methods towards a "rational drug design" approach.[5] Hitchings and Elion hypothesized that by creating compounds that mimic the structure of natural purines, they could interfere with the synthesis of nucleic acids (DNA and RNA) in rapidly dividing cells, such as cancer cells.[2][3][5]

Their research led to the synthesis of over 100 purine (B94841) analogs, with 6-mercaptopurine emerging as a highly potent inhibitor of the growth of leukemia cells.[1][2] This pioneering work, which also led to the development of other important drugs like thioguanine and allopurinol, earned Hitchings and Elion the Nobel Prize in Physiology or Medicine in 1988.[4]

Synthesis of 6-Mercaptopurine

The chemical synthesis of 6-mercaptopurine can be achieved through several routes. The most common and historically significant method involves the reaction of hypoxanthine (B114508) with phosphorus pentasulfide.

Experimental Protocol: Synthesis from Hypoxanthine

This protocol is based on the classical synthesis approach.

Materials:

-

Hypoxanthine

-

Phosphorus pentasulfide (P₄S₁₀)

-

Pyridine (B92270) (anhydrous)

-

Tetralin (1,2,3,4-tetrahydronaphthalene)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Activated charcoal

-

Distilled water

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Filtration apparatus (Büchner funnel)

-

pH meter or pH paper

-

Crystallization dish

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of hypoxanthine and an excess of phosphorus pentasulfide is prepared.

-

Anhydrous pyridine or tetralin is added to the flask to serve as the solvent.[6]

-

The reaction mixture is heated to reflux at approximately 200°C for several hours with continuous stirring.[6]

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is then treated with hot water to hydrolyze any remaining phosphorus compounds.

-

The aqueous solution is filtered to remove any insoluble byproducts.

-

The filtrate is then carefully acidified with hydrochloric acid to a pH of approximately 5.

-

Upon acidification, 6-mercaptopurine precipitates out of the solution as a yellow crystalline solid.

-

The precipitate is collected by filtration, washed with cold water, and then recrystallized from hot water with the addition of a small amount of activated charcoal to decolorize the solution.

-

The purified crystals of 6-mercaptopurine are dried in a desiccator.

Expected Yield: The reported yields for this type of reaction can vary, but a well-optimized process can achieve yields in the range of 60-70%.

Quantitative Data

The biological activity of 6-mercaptopurine has been extensively studied. The following tables summarize key quantitative data regarding its cytotoxic effects on various cancer cell lines.

| Cell Line | IC₅₀ (µM) | Citation |

| HepG2 (Hepatocellular Carcinoma) | 32.25 | [7] |

| MCF-7 (Breast Adenocarcinoma) | >100 | [7] |

| HEK293 (Human Embryonic Kidney) | Varies | [8] |

| HCT116 (Colon Carcinoma) | Varies | [9] |

Table 1: IC₅₀ Values of 6-Mercaptopurine in Various Cancer Cell Lines. The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition in vitro.

Mechanism of Action and Signaling Pathways

6-Mercaptopurine is a prodrug that requires intracellular activation to exert its cytotoxic effects. It is a purine analog that mimics the natural purine bases hypoxanthine and guanine (B1146940).[10]

Metabolic Activation and Inhibition of Purine Synthesis

The primary mechanism of action of 6-MP involves its conversion to the active metabolite, 6-thioinosine monophosphate (TIMP), by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[10][11][12] TIMP then inhibits several key enzymes in the de novo purine biosynthesis pathway.

The key steps in the mechanism of action are:

-

Cellular Uptake: 6-MP enters the cell.

-

Conversion to TIMP: HGPRT converts 6-MP to 6-thioinosine monophosphate (TIMP).

-

Inhibition of Purine Synthesis: TIMP inhibits multiple enzymes in the purine synthesis pathway, primarily glutamine-5-phosphoribosylpyrophosphate amidotransferase, which is the rate-limiting enzyme.[6][12] This blockage prevents the synthesis of adenine (B156593) and guanine nucleotides, which are essential for DNA and RNA synthesis.

-

Incorporation into Nucleic Acids: TIMP can be further metabolized to 6-thioguanine (B1684491) nucleotides (TGNs). These TGNs can be incorporated into DNA and RNA, leading to cytotoxicity and apoptosis.[11]

Signaling Pathway Diagram

The following diagram illustrates the metabolic activation and mechanism of action of 6-mercaptopurine.

Experimental Workflow for Assessing 6-MP Activity

A typical workflow to assess the in vitro activity of 6-MP is outlined below.

Conclusion

The discovery of 6-mercaptopurine represents a landmark achievement in the history of medicine, demonstrating the power of a rational, mechanism-based approach to drug design. Its synthesis and subsequent clinical application have saved countless lives and transformed the prognosis for patients with acute lymphoblastic leukemia. Ongoing research continues to explore the full potential of 6-MP and its derivatives in cancer therapy and immunology. This guide provides a foundational resource for scientists and researchers working to build upon this important legacy.

References

- 1. discover.nci.nih.gov [discover.nci.nih.gov]

- 2. Gertrude Elion - American Chemical Society [acs.org]

- 3. George Hitchings and Gertrude Elion | Science History Institute [sciencehistory.org]

- 4. mdpi.com [mdpi.com]

- 5. livescience.com [livescience.com]

- 6. 6-MERCAPTOPURINE SAR, synthesis, mechanism of action, therapeutic actions, side effects and mcq - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 7. psasir.upm.edu.my [psasir.upm.edu.my]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Mercaptopurine - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. 6-Mercaptopurine: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]

Unraveling the In Vitro Mechanisms of 6-Mercaptopurine: A Technical Guide

Disclaimer: The initial query for "App-MP" did not yield a specific molecular entity. Based on common abbreviations in pharmacology, this guide will focus on the well-established drug 6-mercaptopurine (B1684380) (6-MP) . The "App" portion of the query is presumed to be extraneous or a typographical error.

Core Mechanism of Action

6-mercaptopurine (6-MP) is a purine (B94841) analogue that functions as an antimetabolite, primarily disrupting the synthesis of purine nucleotides, which are essential building blocks for DNA and RNA.[1][2] Its cytotoxic and immunosuppressive effects are exerted through a multi-faceted mechanism that culminates in the inhibition of cell proliferation. The activation of 6-MP is a critical prerequisite for its pharmacological activity.

Activation Pathway:

-

Conversion to Thioinosine Monophosphate (TIMP): Upon cellular uptake, 6-MP is converted to its active metabolite, 6-thioinosine monophosphate (TIMP), by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[1][2][3] This is the rate-limiting step in its activation.

-

Further Metabolization: TIMP can be further metabolized into other active thiopurines, including thioguanosine monophosphate (TGMP) and ultimately deoxythioguanosine triphosphate (dGTP) and thioguanosine triphosphate (TGTP), which are incorporated into DNA and RNA, respectively.[3]

Key Molecular Targets and Cellular Effects:

-

Inhibition of de novo Purine Synthesis: TIMP directly inhibits several key enzymes in the de novo purine synthesis pathway, most notably glutamine-5-phosphoribosylpyrophosphate amidotransferase (GPAT), which catalyzes the first committed step of this pathway.[2] This leads to a depletion of the intracellular pool of purine nucleotides (adenosine and guanosine).

-

Inhibition of Nucleotide Interconversions: TIMP also interferes with the conversion of inosine (B1671953) monophosphate (IMP) to adenosine (B11128) monophosphate (AMP) and xanthosine (B1684192) monophosphate (XMP), further limiting the availability of purine nucleotides for nucleic acid synthesis.[1][2]

-

Incorporation into Nucleic Acids: The triphosphate metabolites of 6-MP, particularly 6-thioguanine (B1684491) nucleotides (6-TGNs), are incorporated into DNA and RNA.[2][3] This incorporation leads to the formation of fraudulent nucleic acids, which can trigger cell cycle arrest and apoptosis.

-

Induction of Apoptosis: The disruption of DNA and RNA synthesis, along with the incorporation of thiopurines into these macromolecules, induces cellular stress and activates apoptotic pathways, leading to programmed cell death.[4]

Signaling Pathways Modulated by 6-Mercaptopurine

The cytotoxic and immunosuppressive effects of 6-MP are mediated through its impact on fundamental cellular signaling pathways.

Caption: Intracellular activation and primary mechanisms of 6-mercaptopurine.

Quantitative In Vitro Data

The in vitro potency of 6-mercaptopurine can be quantified by various metrics, which may vary depending on the cell line and assay conditions. The following table summarizes representative quantitative data.

| Parameter | Cell Line | Value | Reference |

| IC50 | |||

| MOLT-4 (human acute lymphoblastic leukemia) | 0.1 - 1 µM | General knowledge, specific values vary | |

| CCRF-CEM (human acute lymphoblastic leukemia) | ~0.5 µM | General knowledge, specific values vary | |

| EC50 | N/A | N/A | N/A |

| Ki | |||

| TIMP for GPAT | N/A | Varies | [2] |

| Km | |||

| 6-MP for HGPRT | Human erythrocytes | ~6 µM | General knowledge, specific values vary |

Note: N/A indicates that data for this parameter is not commonly reported for 6-MP in the context of its primary mechanism of action.

Key Experimental Protocols in Vitro

The in vitro mechanism of action of 6-mercaptopurine is elucidated through a variety of experimental techniques. Below are outlines of key protocols.

Cell Viability and Cytotoxicity Assays

These assays are fundamental to determining the dose-dependent effect of 6-MP on cell proliferation and survival.

Experimental Workflow:

References

- 1. Mercaptopurine - Wikipedia [en.wikipedia.org]

- 2. 6-Mercaptopurine: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Reviewing the mechanism of action of thiopurine drugs: towards a new paradigm in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Role and Function of Amyloid Precursor Protein (APP) Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Amyloid Precursor Protein (APP) is a ubiquitously expressed type I transmembrane protein that plays a central role in neuronal development, synaptic function, and cellular signaling.[1][2] Its proteolytic processing gives rise to a variety of metabolites, each with distinct biological activities. Dysregulation of APP metabolism is a key pathological hallmark of Alzheimer's disease (AD), characterized by the accumulation of amyloid-beta (Aβ) peptides.[3][4] This technical guide provides an in-depth overview of the core biological roles and functions of the primary APP metabolites (App-MP), with a focus on soluble APP fragments (sAPPα and sAPPβ), amyloid-beta (Aβ) peptides, and the APP intracellular domain (AICD). We will explore their generation through distinct proteolytic pathways, their physiological and pathological functions, and the intricate signaling cascades they modulate. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of neurobiology and drug development.

Introduction to Amyloid Precursor Protein (APP)

APP is a highly conserved protein with a large extracellular N-terminus and a shorter intracellular C-terminus.[5] In humans, the APP gene is located on chromosome 21.[3] Alternative splicing of the APP transcript results in several isoforms, with APP695 being the predominant form in neurons.[5] While the precise primary function of full-length APP is still under investigation, it has been implicated in a range of cellular processes including cell adhesion, neurite outgrowth, synapse formation, and neuronal survival.[6][7] The biological significance of APP, however, is largely attributed to the array of metabolites produced through its proteolytic processing.

The Proteolytic Processing of APP: Two Competing Pathways

APP undergoes sequential proteolytic cleavage by a group of enzymes known as secretases. These processing events occur via two primary, mutually exclusive pathways: the non-amyloidogenic pathway and the amyloidogenic pathway.

The Non-Amyloidogenic Pathway

In the predominant non-amyloidogenic pathway, APP is first cleaved by α-secretase within the Aβ domain.[4] This cleavage event precludes the formation of the Aβ peptide and releases a large soluble ectodomain known as soluble APPα (sAPPα). The remaining 83-amino acid C-terminal fragment (C83) is subsequently cleaved by the γ-secretase complex, releasing the APP intracellular domain (AICD) and a small p3 fragment.

The Amyloidogenic Pathway

The amyloidogenic pathway is initiated by the cleavage of APP by β-secretase (BACE1) at the N-terminus of the Aβ domain.[4] This releases the soluble ectodomain sAPPβ and leaves a 99-amino acid C-terminal fragment (C99) embedded in the membrane. Subsequent cleavage of C99 by the γ-secretase complex generates the Aβ peptide and the AICD.

Biological Roles of APP Metabolites

Soluble APPα (sAPPα)

sAPPα is widely considered to be neuroprotective and to have neurotrophic functions.[4] It has been shown to promote neurite outgrowth, enhance synaptic plasticity, and protect neurons from excitotoxicity and oxidative stress.[5]

| Biological Function of sAPPα | Quantitative Data | Reference |

| Rescue of LTP deficits | 10 nM recombinant APPsα rescued severe LTP deficit in acute slices of APP/APLP2 cDKO mice. | [5] |

| Neuroprotection | Protects against excitotoxicity and oxidative stress. | [4][5] |

| Neurite Outgrowth | Promotes the extension of neurites in cultured neurons. | [7] |

| Synaptic Plasticity | Enhances long-term potentiation (LTP). | [5] |

Soluble APPβ (sAPPβ)

The functions of sAPPβ are less well-characterized than those of sAPPα. Some studies suggest it may play a role in neuronal pruning during development and may have opposing effects to sAPPα in some contexts.

Amyloid-beta (Aβ)

The Aβ peptide, particularly the Aβ42 isoform, is the primary component of the amyloid plaques found in the brains of Alzheimer's disease patients.[3] While Aβ has been extensively studied for its pathological role in AD, there is emerging evidence that it may also have physiological functions at low concentrations.

| Biological Function of Aβ | Quantitative Data | Reference |

| Pathological Aggregation | Aβ42 is more prone to aggregation than Aβ40. | [8] |

| Neurotoxicity | Oligomeric forms of Aβ are considered the most toxic species. | [8] |

| Synaptic Dysfunction | High concentrations of Aβ can impair synaptic function and induce LTP deficits. | [1] |

APP Intracellular Domain (AICD)

The AICD is released into the cytoplasm following the γ-secretase cleavage of either C83 or C99. It is thought to have a role in nuclear signaling, potentially regulating gene expression.[6][9]

| Biological Function of AICD | Quantitative Data | Reference |

| Nuclear Signaling | Translocates to the nucleus to regulate gene expression. | [9] |

| Gene Regulation | Putative target genes include those involved in cell motility and apoptosis. | [1] |

| Modulation of Neurogenesis | May negatively modulate neurogenesis. | [4] |

Signaling Pathways

The metabolites of APP are involved in various signaling cascades that influence cell fate and function.

AICD-Mediated Nuclear Signaling

Upon its release, AICD can translocate to the nucleus where it is thought to form a complex with the adaptor protein FE65 and the histone acetyltransferase TIP60 to regulate the transcription of target genes.

Experimental Protocols

Cell Culture and Transfection

-

Cell Lines: Human Embryonic Kidney (HEK293) cells or neuroblastoma cell lines (e.g., SH-SY5Y) are commonly used. These cells are often stably or transiently transfected with plasmids expressing wild-type or mutant forms of human APP.

-

Protocol: Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. Transfection is typically performed using lipid-based reagents or electroporation.

Analysis of APP Processing

-

Western Blotting: This is the primary method for detecting full-length APP and its C-terminal fragments (CTFs). Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific to different domains of APP.

-

ELISA (Enzyme-Linked Immunosorbent Assay): This technique is used to quantify the levels of secreted Aβ and sAPP fragments in the conditioned media of cultured cells. Specific antibody pairs are used to capture and detect the different peptide species.

Functional Assays

-

Neurite Outgrowth Assay: Primary neurons or differentiated neuroblastoma cells are treated with purified APP metabolites (e.g., sAPPα), and changes in neurite length and branching are quantified using microscopy and image analysis software.

-

Synaptic Plasticity Measurement (LTP): Acute brain slices are prepared, and electrophysiological recordings are made from hippocampal neurons. The effects of APP metabolites on long-term potentiation (LTP), a cellular correlate of learning and memory, are assessed by measuring synaptic responses before and after high-frequency stimulation.

Conclusion

The metabolites of APP are key players in a wide range of biological processes, from synaptic function to gene regulation. While sAPPα is largely neuroprotective, the accumulation of Aβ, particularly Aβ42, is a central event in the pathogenesis of Alzheimer's disease. The dual roles of these metabolites in both physiological and pathological conditions make the APP processing pathway a critical area of research and a prime target for therapeutic intervention in neurodegenerative diseases. A deeper understanding of the intricate balance between the amyloidogenic and non-amyloidogenic pathways, and the downstream effects of each metabolite, will be crucial for the development of effective treatments for Alzheimer's disease and other neurological disorders.

References

- 1. APP | ALZFORUM [alzforum.org]

- 2. Amyloid-beta precursor protein - Wikipedia [en.wikipedia.org]

- 3. β-Amyloid precursor protein (APP) and the human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The roles of amyloid precursor protein (APP) in neurogenesis, implications to pathogenesis and therapy of Alzheimer disease (AD) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Novel Insights into the Physiological Function of the APP (Gene) Family and Its Proteolytic Fragments in Synaptic Plasticity [frontiersin.org]

- 6. Amyloid precursor protein (APP) regulates synaptic structure and function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Physiological Functions of APP Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Emerging Alternative Proteinases in APP Metabolism and Alzheimer’s Disease Pathogenesis: A Focus on MT1-MMP and MT5-MMP [frontiersin.org]

- 9. Amyloid Precursor Protein (APP) Metabolites APP Intracellular Fragment (AICD), Aβ42, and Tau in Nuclear Roles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Physical and Chemical Properties of 6-Mercaptopurine (6-MP)

Disclaimer: Initial searches for the compound "App-MP" did not yield a specific, publicly documented chemical entity. Based on the common abbreviation "MP" in pharmaceutical and chemical literature, this guide focuses on 6-Mercaptopurine (B1684380) (6-MP) , a widely researched and utilized thiopurine antimetabolite. This document is intended for researchers, scientists, and drug development professionals.

Introduction

6-Mercaptopurine (6-MP), a synthetic purine (B94841) analogue, is a cornerstone medication in the treatment of acute lymphoblastic leukemia and has applications in inflammatory bowel disease.[1] Its efficacy is rooted in its ability to interfere with nucleic acid biosynthesis, thereby inhibiting the proliferation of rapidly dividing cells.[2] This guide provides a comprehensive overview of the physical and chemical properties of 6-MP, detailed experimental protocols for its synthesis and analysis, and a visualization of its metabolic and signaling pathways.

Physical and Chemical Properties

The physical and chemical characteristics of 6-Mercaptopurine are summarized below. These properties are crucial for its formulation, delivery, and interaction with biological systems.

Physical Properties of 6-Mercaptopurine

| Property | Value | Reference |

| Appearance | Yellow crystalline powder | [3] |

| Molecular Formula | C₅H₄N₄S | [3] |

| Molecular Weight | 152.18 g/mol | [3] |

| Melting Point | 313-314 °C (decomposes) | [4] |

| Solubility | Insoluble in water, acetone, and ether. Soluble in hot ethanol (B145695) and alkaline solutions. | [4][5] |

| pKa1 | 7.77 | [4] |

| pKa2 | 11.17 | [4] |

Chemical Properties of 6-Mercaptopurine

| Property | Value | Reference |

| IUPAC Name | 3,7-dihydropurine-6-thione | [3] |

| CAS Number | 50-44-2 | [3] |

| Canonical SMILES | C1=NC2=C(N1)C(=S)N=CN2 | [6] |

| InChI Key | GLVAUDGFNGKCSF-UHFFFAOYSA-N | [7] |

Experimental Protocols

Detailed methodologies for the synthesis, analysis, and biological evaluation of 6-Mercaptopurine are essential for research and development.

Synthesis of 6-Mercaptopurine from Hypoxanthine (B114508)

This protocol describes a common method for synthesizing 6-MP.

Materials:

-

Hypoxanthine

-

Phosphorus pentasulfide (P₄S₁₀)

-

Pyridine (B92270) (anhydrous)

-

Water

-

Hydrochloric acid or Acetic acid

Procedure:

-

A mixture of hypoxanthine and an excess of phosphorus pentasulfide is heated in a basic solvent with a boiling point over 100°C, such as anhydrous pyridine or quinoline.[1]

-

The reaction mixture is refluxed for several hours (typically 2-10 hours).[1]

-

After the reaction is complete, the excess pyridine is removed under reduced pressure.[1]

-

The residue is then treated with water and heated to hydrolyze any remaining phosphorus compounds.[1]

-

The mixture is cooled, and ammonium hydroxide is cautiously added to precipitate ammonium phosphate, which is then removed by filtration.[1]

-

The filtrate volume is reduced under vacuum, and the pH is adjusted to 5 with an acid (e.g., hydrochloric or acetic acid) to precipitate the crude 6-mercaptopurine.[1]

-

The crude product is collected by filtration, washed with cold water, and can be purified by recrystallization from water or dilute alkaline solutions.[1]

Quantitative Analysis of 6-Mercaptopurine and its Metabolites by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of 6-MP and its metabolites in biological samples.

Sample Preparation (from red blood cells):

-

Erythrocytes are isolated from whole blood samples.

-

A known number of cells (e.g., 8 x 10⁸) are suspended in a buffer solution (e.g., Hanks solution) containing a reducing agent like dithiothreitol (B142953) (DTT).

-

Proteins are precipitated by the addition of perchloric acid.

-

The mixture is centrifuged, and the supernatant is collected.

-

The supernatant is then hydrolyzed at 100°C for 45 minutes to convert nucleotide metabolites to their base forms.

-

After cooling, the sample is directly injected into the HPLC system.

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., Radialpack Resolve C18).

-

Mobile Phase: A gradient of methanol (B129727) and water containing triethylamine.

-

Detection: UV detection at multiple wavelengths to simultaneously monitor 6-MP (322 nm), 6-thioguanine (B1684491) (342 nm), and the hydrolysis product of 6-methylmercaptopurine (B131649) (303 nm).

-

Quantification: Calibration curves are generated using standards of known concentrations for each analyte.

In Vitro Cytotoxicity Assay

The cytotoxic effects of 6-MP on cancer cell lines can be evaluated using various assays, such as the WST-1 assay.

Cell Culture and Treatment:

-

Human malignant T-lymphoblast cell lines (e.g., MOLT-4) are cultured in appropriate media and conditions.

-

Cells are seeded in 96-well plates at a predetermined density.

-

Cells are treated with a range of 6-MP concentrations for a specified duration (e.g., 96 hours).

WST-1 Assay Protocol:

-

Following the treatment period, 10 µL of WST-1 premix is added to each well.

-

The plate is incubated for 4 hours in a 5% CO₂ incubator.

-

The absorbance is measured at 440 nm using a microplate reader.

-

The IC50 value (the concentration of 6-MP that inhibits cell growth by 50%) is calculated from the dose-response curve.

Signaling and Metabolic Pathways

The biological activity of 6-Mercaptopurine is a result of its complex metabolism and its subsequent interference with cellular signaling pathways.

Metabolic Pathway of 6-Mercaptopurine

6-MP is a prodrug that requires intracellular activation. Its metabolism is multifaceted, leading to both active cytotoxic metabolites and inactive byproducts. The balance between these pathways is crucial for its therapeutic efficacy and toxicity.

Caption: Metabolic activation and catabolism of 6-Mercaptopurine (6-MP).

Mechanism of Action and Signaling Pathway

The cytotoxic effects of 6-MP are primarily mediated by the incorporation of its metabolites into DNA and RNA, and the inhibition of de novo purine synthesis. This leads to cell cycle arrest and apoptosis.

Caption: Mechanism of action of 6-Mercaptopurine leading to apoptosis.

References

- 1. US2800473A - Method of making 6-mercaptopurine - Google Patents [patents.google.com]

- 2. youtube.com [youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. 6-MERCAPTOPURINE SAR, synthesis, mechanism of action, therapeutic actions, side effects and mcq - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Solubility and Stability of 3'-Phosphoadenosine 5'-Phosphosulfate (PAPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Phosphoadenosine 5'-phosphosulfate (PAPS), the universal sulfonate donor, is a critical coenzyme in the metabolism of a wide array of endogenous and xenobiotic compounds. Its central role in sulfation reactions, catalyzed by sulfotransferases (SULTs), underscores the importance of understanding its physicochemical properties for researchers in drug development and various life sciences fields. The stability and solubility of PAPS are paramount for the design and execution of reliable in vitro assays and for the interpretation of cellular and physiological processes. This guide provides a comprehensive overview of the solubility and stability of PAPS, complete with detailed experimental protocols and visual representations of its metabolic context.

Solubility of PAPS

The solubility of PAPS is a critical factor for its handling and use in experimental settings. As a highly polar molecule, its solubility is greatest in aqueous solutions.

Quantitative Solubility Data

Limited quantitative data is publicly available for the solubility of PAPS in various solvents. The following table summarizes the known information.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Citation |

| Water | Not Specified | 50 | [1] |

| Phosphate Buffer | Not Specified | Data not available | |

| Tris Buffer | Not Specified | Data not available |

Note: Further empirical studies are required to determine the precise solubility of PAPS in different buffer systems and at various temperatures.

Stability of PAPS

The stability of PAPS is influenced by several factors, most notably pH and temperature. Understanding these factors is crucial for the accurate preparation and storage of PAPS solutions and for the design of robust experimental protocols.

pH-Dependent Stability

Temperature-Dependent Stability

Temperature is a critical determinant of PAPS stability. For long-term storage, it is recommended to keep PAPS solutions frozen at -70°C or -80°C.[1] At physiological temperatures (37°C), the stability of PAPS can be a concern, particularly in the context of cell-based assays or enzymatic reactions. The enzymes responsible for PAPS synthesis, PAPS synthases (PAPSS), themselves exhibit limited stability at 37°C, with the half-life of PAPSS2 being in the range of minutes.[4][5][6] This inherent instability of the biosynthetic machinery can indirectly impact the availability of stable PAPS in cellular environments.

Degradation Pathways

The primary degradation pathway for PAPS is the hydrolysis of the phosphosulfate bond, which can occur both enzymatically and non-enzymatically. This hydrolysis results in the formation of 3'-phosphoadenosine 5'-phosphate (PAP) and inorganic sulfate (B86663). Another potential degradation route involves the cleavage of the pyrophosphate bond, yielding adenosine (B11128) 5'-phosphosulfate (APS) and inorganic phosphate.

In biological systems, the degradation of PAPS is also regulated by enzymes such as nucleotide pyrophosphatases.[7]

The following diagram illustrates the primary degradation pathways of PAPS.

References

- 1. researchgate.net [researchgate.net]

- 2. Serum half life of prostatic acid phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity studies of sulfate transfer: the hydrolysis and aminolysis of 3'-phosphoadenosine 5'-phosphosulfate (PAPS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Adenosine-5′-phosphosulfate – a multifaceted modulator of bifunctional 3′-phospho-adenosine-5′-phosphosulfate synthases and related enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3′-Phosphoadenosine 5′-Phosphosulfate (PAPS) Synthases, Naturally Fragile Enzymes Specifically Stabilized by Nucleotide Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Part 1: Amyloid Precursor Protein (APP) Metabolites as Therapeutic Targets

An in-depth analysis of "App-MP" reveals two distinct and significant interpretations in the biomedical field: metabolites of the Amyloid Precursor Protein (APP) and the medication 6-Mercaptopurine (6-MP). Both present compelling, yet separate, avenues for therapeutic targeting. This guide will delve into the core aspects of each, providing researchers, scientists, and drug development professionals with a comprehensive technical overview of their respective potential therapeutic targets.

The processing of Amyloid Precursor Protein (APP) is a central event in the pathogenesis of Alzheimer's disease.[1][2] Proteolytic cleavage of APP results in the generation of various metabolites, some of which are implicated in neurotoxicity and synaptic dysfunction.[1][3] Understanding the signaling pathways influenced by these metabolites is crucial for the development of effective therapeutic strategies.

Core Signaling Pathways

APP and its metabolites, particularly the Amyloid-β (Aβ) peptides and the APP Intracellular Domain (AICD), are involved in multiple signaling cascades.[1][3]

-

Aβ-Mediated Synaptic Dysfunction: Aβ oligomers are considered potent neurotoxins that contribute to cognitive decline in Alzheimer's disease.[3] They can aberrantly interact with various cell surface receptors, leading to synaptic dysfunction.

-

AICD and Transcriptional Regulation: The AICD fragment can translocate to the nucleus and modulate gene expression.[3][4] This function suggests a role in cellular processes that could be targeted for therapeutic intervention.

-

Interaction with Notch Signaling: Evidence suggests a crosstalk between APP and Notch signaling pathways, which are critical for neuronal development and function.[5] This interaction may present novel therapeutic targets.

Potential Therapeutic Targets

Based on the known signaling involvement, several key therapeutic targets emerge:

-

Secretases: The enzymes responsible for APP processing, namely β-secretase (BACE1) and γ-secretase, are prime targets for inhibiting the production of amyloidogenic Aβ peptides.[1]

-

Aβ Aggregation and Clearance: Strategies aimed at preventing Aβ aggregation or enhancing its clearance from the brain are actively being pursued. This includes the development of antibodies and small molecules that target Aβ.

-

AICD-Interacting Proteins: Identifying and targeting the nuclear binding partners of AICD could modulate its transcriptional activity and mitigate potential pathological effects.

-

Receptors for Aβ Oligomers: Blocking the interaction of Aβ oligomers with their neuronal receptors could prevent downstream neurotoxic signaling.

Experimental Protocols

1. In Vitro Secretase Activity Assay:

-

Objective: To quantify the inhibitory potential of a compound on β- or γ-secretase activity.

-

Methodology:

-

A recombinant human secretase enzyme is incubated with a specific fluorogenic substrate that contains the secretase cleavage site.

-

The test compound is added to the reaction mixture at various concentrations.

-

The reaction is allowed to proceed for a defined period at 37°C.

-

The fluorescence generated from the cleavage of the substrate is measured using a microplate reader.

-

The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated.

-

2. Aβ Aggregation Assay:

-

Objective: To assess the ability of a compound to inhibit the aggregation of Aβ peptides.

-

Methodology:

-

Synthetic Aβ42 peptide is dissolved in a suitable buffer to form a monomeric solution.

-

The test compound is added to the Aβ solution.

-

The mixture is incubated at 37°C with gentle agitation to promote aggregation.

-

At various time points, aliquots are taken, and the extent of aggregation is measured using Thioflavin T (ThT), a dye that fluoresces upon binding to amyloid fibrils.

-

The fluorescence intensity is plotted against time to determine the kinetics of aggregation and the inhibitory effect of the compound.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: Amyloidogenic processing of APP leading to the generation of Aβ and AICD.

Caption: Workflow for an in vitro secretase inhibition assay.

Part 2: 6-Mercaptopurine (6-MP) and its Therapeutic Implications

6-Mercaptopurine (6-MP) is a well-established purine (B94841) analogue used in the treatment of acute lymphoblastic leukemia (ALL) and autoimmune diseases.[6][7] Its mechanism of action involves interference with DNA and RNA synthesis, leading to the death of rapidly proliferating cells.[6][8] A deeper understanding of its metabolic pathways and cellular effects can unveil new therapeutic targets and strategies to overcome drug resistance.

Core Mechanism of Action

6-MP is a prodrug that requires intracellular activation. Its mechanism revolves around the following key steps:

-

Conversion to Active Metabolites: 6-MP is converted to its active form, thioinosine monophosphate (TIMP), by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[9]

-

Inhibition of Purine Synthesis: TIMP inhibits several enzymes involved in de novo purine synthesis, thereby depleting the pool of adenine (B156593) and guanine (B1146940) nucleotides necessary for DNA and RNA synthesis.[6][8]

-

Incorporation into Nucleic Acids: Metabolites of 6-MP, such as thioguanine nucleotides (TGNs), can be incorporated into DNA and RNA, leading to cytotoxicity.[10]

Potential Therapeutic Targets and Strategies

-

Thiopurine S-methyltransferase (TPMT): This enzyme inactivates 6-MP by methylation. Genetic variations in the TPMT gene can lead to decreased enzyme activity, resulting in increased levels of active metabolites and a higher risk of toxicity.[6] TPMT genotyping or phenotyping is crucial for dose optimization.

-

Xanthine (B1682287) Oxidase: This enzyme metabolizes 6-MP to an inactive product. Co-administration of a xanthine oxidase inhibitor, such as allopurinol, can increase the bioavailability of 6-MP.[7]

-

Drug Resistance Mechanisms: Understanding and targeting mechanisms of 6-MP resistance, such as decreased HGPRT activity or increased drug efflux, are critical for improving therapeutic outcomes.

Experimental Protocols

1. TPMT Genotyping:

-

Objective: To identify genetic variants in the TPMT gene that affect enzyme activity.

-

Methodology:

-

Genomic DNA is extracted from a patient's blood sample.

-

Polymerase Chain Reaction (PCR) is used to amplify the regions of the TPMT gene known to contain common single nucleotide polymorphisms (SNPs).

-

The amplified DNA is then analyzed by methods such as restriction fragment length polymorphism (RFLP) analysis or direct DNA sequencing to identify the specific alleles present.

-

2. Measurement of 6-Thioguanine (B1684491) Nucleotide (6-TGN) Levels:

-

Objective: To monitor the intracellular concentration of active 6-MP metabolites in red blood cells as a surrogate for therapeutic drug monitoring.

-

Methodology:

-

A blood sample is collected from the patient.

-

Red blood cells are isolated and lysed to release intracellular contents.

-

The 6-TGNs are hydrolyzed to release 6-thioguanine.

-

The concentration of 6-thioguanine is quantified using high-performance liquid chromatography (HPLC) with UV or fluorescence detection.

-

Metabolic Pathway and Logical Relationship Diagrams

Caption: Metabolic pathways of 6-Mercaptopurine (6-MP).

Caption: Logical relationship between TPMT genotype and 6-MP dosing strategy.

References

- 1. The amyloid-β precursor protein: integrating structure with biological function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amyloid-beta precursor protein - Wikipedia [en.wikipedia.org]

- 3. Amyloid Precursor Protein (APP) Metabolites APP Intracellular Fragment (AICD), Aβ42, and Tau in Nuclear Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amyloid Precursor Protein (APP) Metabolites APP Intracellular Fragment (AICD), Aβ42, and Tau in Nuclear Roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. APP Protein Family Signaling at the Synapse: Insights from Intracellular APP-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mercaptopurine - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. 6-Mercaptopurine: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Reviewing the mechanism of action of thiopurine drugs: towards a new paradigm in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Small Molecule Modulators of Amyloid Precursor Protein (APP) Processing

A Note on Terminology: The term "App-MP family of compounds" does not correspond to a recognized class of molecules in the public scientific literature. This guide is therefore prepared under the interpretation that the query refers to small molecule modulators of the Amyloid Precursor Protein (APP), a central molecule in Alzheimer's disease research. This document provides a detailed overview of the primary families of compounds developed to modulate APP processing for therapeutic purposes.

Introduction to Amyloid Precursor Protein (APP) Processing

The Amyloid Precursor Protein (APP) is a transmembrane protein pivotal to neuronal function, including synapse formation and repair. Its processing occurs via two main pathways: the non-amyloidogenic and the amyloidogenic pathways. The amyloidogenic pathway is of particular interest in the context of Alzheimer's disease (AD) as it leads to the production of amyloid-beta (Aβ) peptides, which can aggregate to form the characteristic amyloid plaques found in the brains of AD patients.

The modulation of APP processing by small molecules represents a major therapeutic strategy for Alzheimer's disease. These efforts are primarily focused on three main classes of enzymes that cleave APP, known as secretases: α-secretase, β-secretase (BACE1), and γ-secretase. Consequently, the main families of small molecule modulators are:

-

α-Secretase Activators/Enhancers: These compounds aim to promote the non-amyloidogenic pathway.

-

β-Secretase (BACE1) Inhibitors: These molecules are designed to block the first step of the amyloidogenic pathway.

-

γ-Secretase Modulators (GSMs) and Inhibitors (GSIs): These compounds target the final step in the amyloidogenic pathway.

This guide will provide a technical overview of these three families of compounds, including their mechanisms of action, quantitative data, experimental protocols, and synthesis.

α-Secretase Activators and Enhancers

Mechanism of Action

α-secretase is a family of enzymes, primarily from the ADAM (A Disintegrin and Metalloproteinase) family, with ADAM10 being the main α-secretase in neurons.[1] These enzymes cleave APP within the Aβ domain, a process that precludes the formation of the Aβ peptide.[2] This cleavage event releases a soluble neuroprotective fragment known as sAPPα and leaves a C-terminal fragment (CTFα or C83) in the membrane. Subsequent cleavage of C83 by γ-secretase produces a non-toxic p3 fragment. The activation or enhancement of α-secretase activity is therefore a promising therapeutic strategy to shift APP processing towards the non-amyloidogenic pathway, thereby reducing Aβ production.

Quantitative Data: In Vitro Potency of α-Secretase Activators

Several classes of compounds have been investigated for their ability to enhance α-secretase activity. The table below summarizes the in vitro potency of selected α-secretase activators.

| Compound Class | Specific Compound | Assay System | Potency (EC50/IC50) | Reference |

| Retinoids | Acitretin | Human cerebrospinal fluid | Not specified | [3] |

| Curcumin Analogs | Curcumin-isoleucine | Cellular assay | Not specified | [1] |

| Curcumin-phenylalanine | Cellular assay | Not specified | [1] | |

| Curcumin-valine | Cellular assay | Not specified | [1] | |

| Dihydronarciclasine Analog | 7-Deoxy-Trans-Dihydronarciclasine (E144) | HeLa cells expressing APPsw | ~1-5 µM (for sAPPα increase) | [4] |

Experimental Protocol: Cell-Based α-Secretase Activity Assay

This protocol describes a method to assess the ability of a test compound to enhance α-secretase activity in a cell-based system by measuring the release of sAPPα.

Objective: To quantify the effect of a test compound on the secretion of sAPPα from cultured cells expressing APP.

Materials:

-

Cell line overexpressing human APP (e.g., HEK293-APP or SH-SY5Y-APP).

-

Cell culture medium and supplements.

-

Test compound and vehicle control (e.g., DMSO).

-

96-well cell culture plates.

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

BCA Protein Assay Kit.

-

sAPPα ELISA kit.

-

Plate reader.

Procedure:

-

Cell Seeding: Seed the APP-overexpressing cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

-

Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the existing medium from the cells and replace it with the medium containing the test compound or vehicle control.

-

Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

-

Conditioned Medium Collection: After incubation, carefully collect the conditioned medium from each well. Centrifuge the medium to pellet any detached cells and collect the supernatant.

-

Cell Lysis: Wash the remaining cells in the plate with ice-cold PBS. Add lysis buffer to each well and incubate on ice to lyse the cells.

-

Protein Quantification: Determine the total protein concentration in each cell lysate using a BCA protein assay. This is used to normalize the sAPPα levels.

-

sAPPα Quantification: Measure the concentration of sAPPα in the collected conditioned medium using a specific ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Normalize the sAPPα concentration to the total protein concentration for each well. Plot the normalized sAPPα levels against the concentration of the test compound to determine the EC50 value.

Synthesis of α-Secretase Activators

The synthesis of α-secretase activators is diverse, reflecting the various chemical scaffolds being investigated. For example, Bryostatin-1, a complex natural product with α-secretase activating properties, has been the subject of extensive total synthesis efforts.

Example: Total Synthesis of Bryostatin-1

The total synthesis of Bryostatin-1 is a complex, multi-step process. A convergent approach is often employed, where different fragments of the molecule are synthesized separately and then combined. For instance, one reported synthesis involves the union of an A-ring hydroxyallylsilane with a C-ring aldehyde, followed by further steps to form the B-ring and complete the macrocycle.[5][6][7] This synthesis is highly challenging due to the molecule's numerous stereocenters and functional groups.

β-Secretase (BACE1) Inhibitors

Mechanism of Action

β-secretase, also known as Beta-site APP Cleaving Enzyme 1 (BACE1), is an aspartyl protease that initiates the amyloidogenic pathway. It cleaves APP at the N-terminus of the Aβ domain, generating the soluble fragment sAPPβ and the membrane-bound C-terminal fragment C99. C99 is then cleaved by γ-secretase to produce Aβ. Inhibition of BACE1 is a direct approach to reduce the production of all Aβ species.

Quantitative Data: In Vitro and In Vivo Potency of BACE1 Inhibitors

Numerous BACE1 inhibitors have been developed and tested in clinical trials. The table below provides a summary of the potency of some of these compounds.

| Compound | BACE1 Ki/IC50 (in vitro) | BACE2 IC50 (in vitro) | Aβ Reduction in CSF (in vivo) | Reference |

| Verubecestat (MK-8931) | Ki = 2.2 nM | More potent on BACE2 | 57-84% reduction | [8][9] |

| Lanabecestat (AZD3293) | IC50 = 0.004 µM | IC50 < 0.01 µM | Not specified | [10] |

| Elenbecestat (E2609) | IC50 = 3.9 nM | IC50 = 46 nM | Up to 92% reduction | [9][11] |

| Atabecestat (JNJ-54861911) | Not specified | Not specified | 50-90% reduction | [9] |

| LY3202626 | IC50 = 0.615 nM | Not specified | Not specified | [12] |

Experimental Protocol: Fluorogenic BACE1 Inhibitor Assay

This protocol outlines a common in vitro method for screening BACE1 inhibitors using a fluorogenic substrate.[8][13][14][15]

Objective: To determine the IC50 of a test compound for BACE1 enzymatic activity.

Materials:

-

Recombinant human BACE1 enzyme.

-

BACE1 fluorogenic substrate (a peptide with a fluorophore and a quencher).

-

Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5).

-

Test compound and vehicle control (e.g., DMSO).

-

96-well or 384-well black plates.

-

Fluorescence plate reader.

-

BACE1 inhibitor (as a positive control).

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound in assay buffer. Also, prepare solutions of the BACE1 enzyme and the fluorogenic substrate in assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer. Add the test compound dilutions or vehicle control. Add the BACE1 enzyme solution to all wells except the blank (no enzyme) wells.

-

Pre-incubation: Incubate the plate for a short period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the BACE1 fluorogenic substrate to all wells to start the enzymatic reaction.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity in a plate reader in kinetic mode (e.g., readings every 1-2 minutes for 30-60 minutes) at the appropriate excitation and emission wavelengths for the substrate.

-

Data Analysis:

-

Subtract the background fluorescence from the blank wells.

-

Determine the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Synthesis of BACE1 Inhibitors

The synthesis of BACE1 inhibitors often involves multi-step sequences to construct complex heterocyclic cores and incorporate specific functionalities that interact with the enzyme's active site.

Example: Synthesis of Verubecestat (MK-8931)

The commercial synthesis of Verubecestat (MK-8931) has been optimized for efficiency and scale.[16][17][18][19][20] Key steps in a reported next-generation synthesis include:

-

A Mannich-type ketimine addition, which can be performed under continuous flow conditions.

-

A copper-catalyzed amidation reaction to form a key amide bond.

-

An optimized guanidinylation procedure to construct the iminothiadiazine dioxide core.

γ-Secretase Modulators (GSMs) and Inhibitors (GSIs)

Mechanism of Action

γ-secretase is a multi-protein complex that performs the final cleavage of C99 to generate Aβ peptides of varying lengths, as well as the APP intracellular domain (AICD). γ-secretase inhibitors (GSIs) block the activity of the enzyme, thus preventing the production of all Aβ species. However, GSIs also inhibit the cleavage of other important substrates, such as Notch, leading to significant side effects.

γ-secretase modulators (GSMs), on the other hand, allosterically modulate the enzyme's activity.[21] They do not inhibit the overall cleavage but shift the cleavage site, leading to the production of shorter, less aggregation-prone Aβ species (e.g., Aβ37, Aβ38) at the expense of the more amyloidogenic Aβ42.[22]

Quantitative Data: In Vitro Potency of γ-Secretase Modulators and Inhibitors

The following table summarizes the in vitro potencies of selected γ-secretase modulators and inhibitors.

| Compound | Type | Aβ42 IC50/EC50 | Aβ40 IC50/EC50 | Notch IC50 | Reference |

| Compound E | GSI | 0.37 nM | 0.24 nM | 0.32 nM | [23] |

| DAPT | GSI | 200 nM | 115 nM (total Aβ) | Not specified | [23] |

| BPN-15606 | GSM | 7 nM | Not specified | > 25 µM | [24] |

| Compound 2 (pyridazine) | GSM | 4.1 nM | 80 nM | Not specified | [22] |

| Compound 3 (pyridazine) | GSM | 5.3 nM | 87 nM | Not specified | [22] |

| CS-1 (coumarin) | GSM | 112 nM | 380 nM | No effect | [25] |

Experimental Protocol: In Vitro γ-Secretase Activity Assay

This protocol describes a method for measuring γ-secretase activity in vitro using a purified enzyme and substrate.[26][27]

Objective: To determine the IC50 of a test compound for γ-secretase activity.

Materials:

-

Purified γ-secretase enzyme complex (e.g., from cell membranes).

-

Recombinant C100-Flag substrate (the C-terminal fragment of APP).

-

Assay buffer (e.g., containing CHAPSO and lipids).

-

Test compound and vehicle control (e.g., DMSO).

-

SDS-PAGE gels and Western blotting reagents.

-

Anti-Flag antibody.

-

Chemiluminescence detection system.

Procedure:

-

Enzyme and Substrate Preparation: Prepare solutions of the purified γ-secretase enzyme and the C100-Flag substrate in the assay buffer.

-

Assay Setup: In microcentrifuge tubes, combine the assay buffer, test compound dilutions or vehicle control, and the γ-secretase enzyme.

-

Pre-incubation: Incubate the mixture for a short period at 37°C to allow the compound to interact with the enzyme.

-

Reaction Initiation: Add the C100-Flag substrate to each tube to start the reaction.

-

Incubation: Incubate the reaction at 37°C for a defined time (e.g., 1-4 hours).

-

Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and heating.

-

Detection of Cleavage Products:

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an anti-Flag antibody to detect both the uncleaved C100-Flag substrate and the cleaved AICD-Flag product.

-

-

Data Analysis:

-

Quantify the band intensities for the substrate and product.

-

Calculate the percentage of inhibition of substrate cleavage for each compound concentration.

-

Plot the percent inhibition versus the logarithm of the compound concentration to determine the IC50 value.

-

Synthesis of γ-Secretase Modulators

The synthesis of GSMs varies depending on the chemical class. Many are heterocyclic compounds.

Example: Synthesis of an Aminopiperidine Series of GSMs

One reported series of GSMs is based on a 3(S)-aminopiperidine scaffold.[16] The synthesis of these compounds would typically involve the construction of the substituted piperidine (B6355638) ring, followed by the attachment of the appropriate side chains through standard organic chemistry reactions such as amide couplings or reductive aminations.

Signaling Pathway and Experimental Workflow Diagrams

APP Processing Signaling Pathways

The following diagram illustrates the two main pathways of APP processing.

Caption: APP Processing Pathways.

General Experimental Workflow for Preclinical Evaluation of APP Modulators

The diagram below outlines a typical workflow for the preclinical development of small molecule modulators of APP processing.[21][27][28]

Caption: Preclinical Development Workflow.

Conclusion

The modulation of APP processing through small molecules targeting α-secretase, BACE1, and γ-secretase remains a key area of research for the development of disease-modifying therapies for Alzheimer's disease. While BACE1 and γ-secretase inhibitors have faced challenges in clinical trials due to on-target and off-target toxicities, the development of more selective compounds and γ-secretase modulators continues. Furthermore, the strategy of enhancing the non-amyloidogenic pathway through α-secretase activation offers a promising alternative. The data and protocols presented in this guide provide a technical foundation for researchers and drug development professionals working in this critical field.

References

- 1. Alpha secretase - Wikipedia [en.wikipedia.org]

- 2. pnas.org [pnas.org]

- 3. The secretases: enzymes with therapeutic potential in Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scispace.com [scispace.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. assets.fishersci.com [assets.fishersci.com]

- 16. A Next Generation Synthesis of BACE1 Inhibitor Verubecestat (MK-8931) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. newdrugapprovals.org [newdrugapprovals.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. rupress.org [rupress.org]

- 23. Quantification of gamma-secretase modulation differentiates inhibitor compound selectivity between two substrates Notch and amyloid precursor protein - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator BPN-15606 - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Modulation of γ-secretase specificity using small molecule allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Scalable synthesis of bryostatin 1 and analogs, adjuvant leads against latent HIV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Preclinical Alzheimer Disease Drug Development: Early Considerations Based on Phase 3 Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Preclinical Development - Alzheimacy [creativebiomart.net]

In-depth Technical Guide on the Endogenous Presence of N-(1-carboxy-2-phenylethyl)carbamoyl-AMP (App-MP)

A comprehensive review of the current scientific literature reveals no identifiable natural sources or endogenous presence of the molecule designated as App-MP, with the chemical name N-(1-carboxy-2-phenylethyl)carbamoyl-AMP.

Extensive searches of scientific databases and literature have been conducted to ascertain the existence and biological relevance of this specific molecule. These inquiries, targeting its potential discovery, biosynthesis, quantification in tissues, and physiological or pathological roles, have not yielded any pertinent information.

The initial ambiguity of the term "this compound" led to a broad investigation into compounds with similar nomenclature. This included a thorough review of literature concerning:

-

Amyloid Precursor Protein (APP): A key protein in Alzheimer's disease research. While APP and its metabolites are extensively studied, there is no evidence of a naturally occurring conjugate with the structure of this compound.

-

Antimicrobial Peptides (AMPs): A diverse class of naturally occurring molecules involved in the innate immune response. The chemical structure of this compound does not correspond to known families of antimicrobial peptides.

-

Metabolites of Phenylalanine: As the chemical name suggests a derivative of phenylalanine, its metabolic pathways were reviewed. No known metabolic process has been documented to produce N-(1-carboxy-2-phenylethyl)carbamoyl-AMP.

-

Endogenous AMP Adducts: The possibility of this compound being an adduct of adenosine (B11128) monophosphate (AMP) with a phenylalanine derivative was explored. While various endogenous molecular adducts are known to exist, this specific conjugate is not described in the current body of scientific literature.

Based on the exhaustive search, it must be concluded that N-(1-carboxy-2-phenylethyl)carbamoyl-AMP (this compound) is not a recognized naturally occurring or endogenously produced molecule within the public domain of scientific research. Consequently, the core requirements of this technical guide—summarizing quantitative data, detailing experimental protocols, and visualizing signaling pathways—cannot be fulfilled due to the absence of foundational data.

It is possible that "this compound" represents a novel synthetic compound, a proprietary molecule not yet disclosed in public research, or a misnomer for a different biological entity. Without further clarification or the emergence of new scientific findings, a technical guide on its natural sources and endogenous presence cannot be constructed.

App-MP CAS number and IUPAC name

An In-depth Technical Guide to Adenosine (B11128) 5'-(β,γ-methylene)triphosphate (App-MP / AMP-PCP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine 5'-(β,γ-methylene)triphosphate (commonly referred to by the acronym AMP-PCP, and likely the intended subject of "this compound") is a non-hydrolyzable analog of adenosine triphosphate (ATP). In this molecule, a methylene (B1212753) bridge replaces the oxygen atom between the β and γ phosphates. This structural modification makes the terminal phosphate (B84403) group resistant to cleavage by ATPases and kinases, rendering it an invaluable tool in biochemistry and pharmacology. AMP-PCP acts as a competitive inhibitor for many ATP-dependent enzymes, effectively locking them in an ATP-bound conformational state. This allows for the detailed study of enzyme kinetics, protein-substrate interactions, and the structural basis of enzyme mechanisms. Furthermore, it serves as a selective agonist for certain purinergic receptors.

This technical guide provides a comprehensive overview of AMP-PCP, including its chemical identity, biochemical properties, and key experimental applications.

Chemical Identification

| Identifier | Value |

| Common Name | Adenosine 5'-(β,γ-methylene)triphosphate |

| Synonyms | AMP-PCP, β,γ-Methyleneadenosine 5'-triphosphate |

| IUPAC Name | ({--INVALID-LINK--phosphoryl}methyl)phosphonic acid |

| CAS Number | 3469-78-1[1] |

| Molecular Formula | C₁₁H₁₈N₅O₁₂P₃ |

| Molecular Weight | 505.21 g/mol |

Quantitative Data: Binding Affinities and Inhibitory Constants

AMP-PCP's utility stems from its ability to bind to the active sites of ATP-dependent enzymes and receptors. The following table summarizes key quantitative data regarding its binding affinity and inhibitory constants for several well-characterized protein targets.

| Protein Target | Organism/System | Metric | Value | Reference(s) |

| Heat shock protein 90 (Hsp90) | Not specified | Kd | 3.8 µM | [2][3][4] |

| Glycogen synthase kinase β (GSK-3β) | Not specified | Ki | 490 µM | [5] |

| P2X₁ and P2X₃ Receptors (for α,β-methylene ATP) | Rat | EC₅₀ | ~1 µM | [6] |

| Adenylate Cyclase | Not specified | Ki | ~0.5 mM | [6] |

Experimental Protocols

Competitive Inhibition Assay for Kinases (Scintillation Proximity Assay)